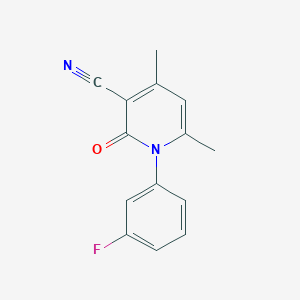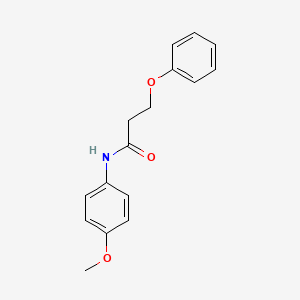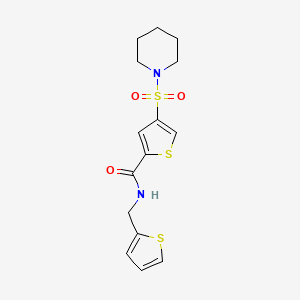![molecular formula C20H32N4O4S B5605952 1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5605952.png)
1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives, including structures similar to the compound , often involves multi-step chemical reactions aimed at incorporating specific functional groups to achieve desired properties. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that substituting the benzamide with a bulky moiety significantly increased activity, highlighting the importance of structural modification in enhancing chemical activity (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and X-ray crystallography to elucidate the compound's geometry, bond lengths, angles, and overall conformation. For example, the crystal and molecular structure studies of related compounds provide insights into the conformational preferences of the piperidine ring and the geometric disposition of sulfonyl and other substituents, which are critical for understanding the compound's reactivity and interaction with biological targets (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can be complex, depending on the functional groups present and the reaction conditions. The compound's reactivity towards nucleophiles, electrophiles, and radicals can be studied through various chemical reactions, such as cycloaddition reactions, to understand its chemical behavior and potential for forming new compounds (Boyd et al., 1976).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for determining the compound's suitability for different applications. Analyzing these properties requires a combination of experimental techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), to provide a comprehensive understanding of the compound's behavior under various conditions.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical entities, stability under different conditions, and its spectroscopic characteristics, are pivotal for its application in synthesis and its interaction with biological systems. Studies on related compounds have shown how modifications in the molecular structure can significantly impact these properties, guiding the design of new compounds with desired chemical behaviors (Khalid et al., 2013).
作用機序
Safety and Hazards
将来の方向性
Future directions could involve further studies to better understand the compound’s properties or to find new applications for it. This could include medicinal chemistry research if the compound is biologically active, or materials science research if the compound has interesting physical properties .
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[1-(4-morpholin-4-ylphenyl)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S/c1-16(17-6-8-19(9-7-17)23-11-13-28-14-12-23)21-20(25)18-5-4-10-24(15-18)29(26,27)22(2)3/h6-9,16,18H,4-5,10-15H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEGZPPMQDOLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5605870.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(phenylsulfonyl)propanamide](/img/structure/B5605886.png)
![{2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5605889.png)
![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)
![2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5605915.png)

![2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid](/img/structure/B5605932.png)
![3-{5-[3-(benzyloxy)propyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5605939.png)
![N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)spiro[2.3]hexane-1-carboxamide](/img/structure/B5605943.png)

![(1S*,5R*)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605962.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-ethoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5605963.png)
